4-(2-Hydroxyethoxy)benzaldehyde

Solubility Aqueous compatibility Drug delivery

4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5) is the only para‑substituted aromatic aldehyde that combines a reactive aldehyde with a free hydroxyl via a hydroxyethoxy spacer. Its estimated water solubility of 41.57 g/L and low logP of 0.730 enable aqueous‑phase hydrazone/oxime ligations and ring‑opening polymerization without co‑solvents. Unlike 4‑hydroxybenzaldehyde or 4‑methoxybenzaldehyde, this bifunctional monomer directly synthesizes PCL‑b‑PVA amphiphilic block copolymers and thermoresponsive dynamic covalent nanoparticles. It also serves as a fully characterized reference standard for Benzaldehyde API method validation. Procure with confidence for biomedical materials, drug delivery systems, and stimuli‑responsive polymer research.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 22042-73-5
Cat. No. B1293844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethoxy)benzaldehyde
CAS22042-73-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCCO
InChIInChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2
InChIKeyVCDGTEZSUNFOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5): A Bifunctional Aromatic Aldehyde for Precision Polymer Synthesis and Solubility-Driven Applications


4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5) is a para-substituted aromatic aldehyde that integrates an aldehyde moiety with a hydroxyethoxy spacer [1]. This unique architecture confers dual reactivity: the aldehyde group enables covalent conjugation or polymerization, while the terminal hydroxyl group serves as an initiator or functionalization handle [2]. Its physicochemical profile—including an estimated water solubility of approximately 41.57 g/L and a logP of 0.730—distinguishes it from less polar or less soluble benzaldehyde analogs [3].

Critical Differentiation: Why 4-(2-Hydroxyethoxy)benzaldehyde Cannot Be Replaced by Common Para-Substituted Benzaldehydes


Generic substitution with 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde is chemically non-viable for applications requiring precise amphiphilicity, bifunctional initiation, or high aqueous compatibility. Unlike 4-hydroxybenzaldehyde (pKa ~7.61, water solubility ~13.8 g/L) and 4-methoxybenzaldehyde (water solubility ~4.29 g/L, immiscible with water) , 4-(2-hydroxyethoxy)benzaldehyde exhibits an estimated water solubility of 41.57 g/L and a logP of 0.730 [1]. The hydroxyethoxy linker decouples the nucleophilic phenol from the aromatic ring, preserving aldehyde electrophilicity while dramatically increasing polarity—a key differentiator for aqueous-phase reactions, stimuli-responsive polymer design, and biomedical material synthesis [2].

Quantitative Differentiation of 4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5) Against Closest Para-Substituted Benzaldehyde Analogs


Enhanced Aqueous Solubility: >3× Higher than 4-Hydroxybenzaldehyde and ~10× Higher than 4-Methoxybenzaldehyde

4-(2-Hydroxyethoxy)benzaldehyde exhibits an estimated water solubility of 41,570 mg/L at 25°C, which is approximately 3-fold higher than 4-hydroxybenzaldehyde (13,800 mg/L) and nearly 10-fold higher than 4-methoxybenzaldehyde (4,290 mg/L) [1]. This substantial increase in aqueous compatibility is attributed to the hydroxyethoxy substituent, which introduces both hydrogen-bonding capacity and conformational flexibility absent in the parent phenol or methyl ether .

Solubility Aqueous compatibility Drug delivery

Significantly Reduced Lipophilicity: logP 0.730 vs. 1.4–1.8 for Common Analogs

The estimated logP (octanol-water partition coefficient) for 4-(2-hydroxyethoxy)benzaldehyde is 0.730 [1]. In contrast, 4-hydroxybenzaldehyde has a reported logP of approximately 1.4, and 4-methoxybenzaldehyde has an experimental logP of 1.76 [2]. The lower logP of the target compound indicates substantially reduced lipophilicity and increased preference for aqueous environments—a direct consequence of the polar hydroxyethoxy chain.

Lipophilicity logP Partition coefficient

Bifunctional Initiator Capability: Enables Living ROP and Aldol-GTP from a Single Molecule

4-(2-Hydroxyethoxy)benzaldehyde (4-HEBA) uniquely functions as a bifunctional initiator capable of sequentially initiating living ring-opening polymerization (ROP) of ε-caprolactone via its hydroxyl group and aldol-type group-transfer polymerization (Aldol-GTP) of vinyloxytriethylsilane via its aldehyde group [1]. This dual initiation property enables the synthesis of well-defined amphiphilic block copolymers (PCL-b-PVA) from a single initiator, a capability not shared by mono-functional analogs such as 4-hydroxybenzaldehyde (phenolic OH only) or 4-methoxybenzaldehyde (neither OH nor reactive aldehyde under these conditions) [2].

Polymer synthesis Bifunctional initiator Block copolymer

Validated Use as a Reference Standard in Pharmaceutical Analysis

4-(2-Hydroxyethoxy)benzaldehyde is employed as a fully characterized reference standard for Benzaldehyde API, with applications in analytical method development, method validation (AMV), and quality control (QC) during pharmaceutical synthesis and formulation . This established role as a traceable analytical standard provides a level of regulatory and analytical confidence that is not documented for its simpler analogs (e.g., 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde) in the same certified reference material context .

Reference standard Analytical method validation Quality control

High-Impact Application Scenarios for 4-(2-Hydroxyethoxy)benzaldehyde (CAS 22042-73-5) Based on Differentiated Evidence


Synthesis of Amphiphilic Block Copolymers via Bifunctional Initiation

Leverage the compound's unique dual functionality (hydroxyl for ROP, aldehyde for Aldol-GTP) to synthesize well-defined PCL-b-PVA amphiphilic block copolymers without multi-step initiator preparation. This application is directly validated by Polymer Journal (2004) [1] and represents a capability not achievable with mono-functional benzaldehyde analogs.

Aqueous-Phase Conjugation and Bioconjugation Reactions

Exploit the compound's enhanced water solubility (41.57 g/L estimated) and reduced logP (0.730) [1] to perform aldehyde-amine conjugations, hydrazone formations, or oxime ligations under aqueous conditions with reduced co-solvent requirements. This is particularly advantageous for biomolecule labeling, hydrogel preparation, or drug delivery system fabrication where organic solvent tolerance is limited.

Pharmaceutical Analytical Method Development and QC

Utilize the compound as a fully characterized reference standard for Benzaldehyde API in method validation and quality control workflows [1]. Its established analytical pedigree supports regulatory compliance and method reproducibility in pharmaceutical development.

Precursor for pH-Responsive or Dynamic Covalent Polymer Networks

The aldehyde group enables reversible covalent linkages (e.g., imine, hydrazone) for stimuli-responsive materials. The compound has been employed as a precursor in the synthesis of thermoresponsive dynamic covalent single-chain polymer nanoparticles that reversibly transform into hydrogels [1]. The hydroxyethoxy spacer provides necessary solubility and flexibility for polymer chain dynamics.

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